NF-|EB-IN-10
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Overview
Description
NF-κB-IN-10 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-10 has gained attention for its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-10 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of NF-κB-IN-10 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of NF-κB-IN-10 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
NF-κB-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NF-κB-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity.
Scientific Research Applications
NF-κB-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NF-κB signaling pathway and its role in various biochemical processes.
Biology: Researchers use NF-κB-IN-10 to investigate the molecular mechanisms underlying immune responses and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: NF-κB-IN-10 is used in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Mechanism of Action
NF-κB-IN-10 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, preventing the translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, cell proliferation, and survival. The primary molecular targets include the inhibitor of nuclear factor kappa B kinase (IKK) complex and the proteasome, which are essential for NF-κB activation .
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB activation.
Curcumin: A natural compound with NF-κB inhibitory activity.
Uniqueness
NF-κB-IN-10 is unique due to its specific binding affinity and selectivity for the NF-κB pathway. Unlike other inhibitors, NF-κB-IN-10 has shown a higher potency and reduced off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[5-[2-[(E)-2-(4-butoxyphenyl)ethenyl]-4,6-dimethoxyphenyl]-3-methylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C26H30N2O4/c1-6-7-14-32-22-12-9-20(10-13-22)8-11-21-16-23(30-4)17-25(31-5)26(21)24-15-18(2)27-28(24)19(3)29/h8-13,15-17H,6-7,14H2,1-5H3/b11-8+ |
InChI Key |
JCEKFPPSWJKZIB-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
Origin of Product |
United States |
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